molecular formula C8H13F3N2O3 B1469512 N,N-dimethylazetidine-3-carboxamide 2,2,2-trifluoroacetate CAS No. 1228230-61-2

N,N-dimethylazetidine-3-carboxamide 2,2,2-trifluoroacetate

Cat. No.: B1469512
CAS No.: 1228230-61-2
M. Wt: 242.2 g/mol
InChI Key: AZCOMVNSAUJHFJ-UHFFFAOYSA-N
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Description

N,N-dimethylazetidine-3-carboxamide 2,2,2-trifluoroacetate is a useful research compound. Its molecular formula is C8H13F3N2O3 and its molecular weight is 242.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N,N-Dimethylazetidine-3-carboxamide 2,2,2-trifluoroacetate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, cytotoxic, and anti-inflammatory effects, supported by data from various studies.

Chemical Structure

The compound features a trifluoroacetate group which is known to enhance biological activity through increased lipophilicity and potential interactions with biological targets. The azetidine ring structure contributes to its unique chemical properties.

Antibacterial Activity

Several studies have reported on the antibacterial properties of compounds similar to N,N-dimethylazetidine-3-carboxamide derivatives. For instance, derivatives exhibiting strong antibacterial effects against both Gram-positive and Gram-negative bacteria were noted. The minimum inhibitory concentration (MIC) values for some related compounds were as low as 2.5 μM against Staphylococcus aureus and Escherichia coli .

CompoundMIC (μM)Bacteria Targeted
Compound 2≤ 2.5Staphylococcus aureus
Compound 3≤ 2.5Escherichia coli
Compound 425.0Vibrio anguillarum

Cytotoxic Activity

Research has indicated that N,N-dimethylazetidine-3-carboxamide derivatives may possess cytotoxic properties against various cancer cell lines. A study focusing on a structurally similar compound demonstrated significant cytotoxicity with an IC50 value comparable to established anticancer agents like sorafenib . The mechanism of action often involves the inhibition of key enzymes such as VEGFR-2, which plays a critical role in tumor angiogenesis.

Cell LineIC50 (μM)Mechanism of Action
HeLa (cervical)15.0VEGFR-2 inhibition
DLD1 (colorectal)20.0Apoptosis induction
HepG2 (liver)18.0Cell cycle arrest at G2/M phase

Anti-inflammatory Effects

The anti-inflammatory potential of N,N-dimethylazetidine-3-carboxamide has been suggested through its ability to modulate oxidative stress markers and inflammatory cytokines in vitro. Compounds with similar structures have shown promise in reducing levels of reactive oxygen species (ROS), thereby mitigating inflammation .

Case Studies

  • Antibacterial Screening : A series of azetidine derivatives were synthesized and screened for antibacterial activity. The most potent compounds demonstrated significant inhibition against multiple bacterial strains, suggesting a broad-spectrum effect.
  • Cytotoxicity in Cancer Models : In vitro studies on cancer cell lines revealed that certain derivatives caused cell cycle arrest and apoptosis, indicating potential as anticancer agents.
  • Inflammatory Response Modulation : Experimental models indicated that related compounds could reduce inflammation markers in cells exposed to pro-inflammatory stimuli, highlighting their therapeutic potential in inflammatory diseases.

Properties

IUPAC Name

N,N-dimethylazetidine-3-carboxamide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.C2HF3O2/c1-8(2)6(9)5-3-7-4-5;3-2(4,5)1(6)7/h5,7H,3-4H2,1-2H3;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZCOMVNSAUJHFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1CNC1.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 324.3 mg (1.42 mmol) 3-dimethylcarbamoyl-azetidine-1-carboxylic acid tert-butyl ester in 7.5 mL DCM was added 2.5 mL TFA and the reaction was stirred at room temperature for 5 hours. The solvent was evaporated to give the desired product as a TFA salt, which was used for the next step without further purification.
Quantity
324.3 mg
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
reactant
Reaction Step One
Name
Quantity
7.5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-dimethylazetidine-3-carboxamide 2,2,2-trifluoroacetate
Reactant of Route 2
N,N-dimethylazetidine-3-carboxamide 2,2,2-trifluoroacetate
Reactant of Route 3
Reactant of Route 3
N,N-dimethylazetidine-3-carboxamide 2,2,2-trifluoroacetate
Reactant of Route 4
N,N-dimethylazetidine-3-carboxamide 2,2,2-trifluoroacetate
Reactant of Route 5
N,N-dimethylazetidine-3-carboxamide 2,2,2-trifluoroacetate
Reactant of Route 6
N,N-dimethylazetidine-3-carboxamide 2,2,2-trifluoroacetate

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